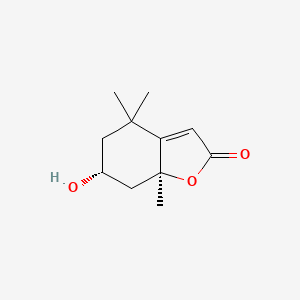
Isocalendin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Isocalendin is a natural flavonoid that belongs to the genus Quercetin. It is found in urine samples and has been shown to possess antioxidant activities. Additionally, this compound has demonstrated the ability to inhibit the proliferation of carcinoma cell lines, suggesting its potential as a therapeutic agent for cancer treatment .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Isocalendin involves several steps, starting from basic organic compounds. The specific synthetic routes and reaction conditions are typically proprietary to the producing laboratories and are not widely published. general methods for synthesizing flavonoids often involve the use of organic solvents, catalysts, and controlled temperature conditions.
Industrial Production Methods: Industrial production of this compound would likely involve large-scale organic synthesis techniques, including the use of bioreactors for fermentation processes, followed by extraction and purification steps. The exact methods can vary depending on the desired purity and application of the compound.
Analyse Des Réactions Chimiques
Types of Reactions: Isocalendin undergoes various chemical reactions, including:
Oxidation: This reaction can enhance its antioxidant properties.
Reduction: This reaction can modify its structure and potentially its biological activity.
Substitution: This reaction can introduce different functional groups, altering its chemical and biological properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Various halogenating agents and nucleophiles can be used under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of quinones, while reduction can yield alcohols or amines.
Applications De Recherche Scientifique
Isocalendin has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying flavonoid chemistry and reactions.
Biology: Investigated for its role in cellular processes and its potential as an antioxidant.
Medicine: Explored for its anti-cancer properties and potential therapeutic applications.
Industry: Utilized in the development of pharmaceuticals and nutraceuticals due to its bioactive properties.
Mécanisme D'action
Isocalendin exerts its effects primarily through its antioxidant activity. It scavenges free radicals and reduces oxidative stress in cells. Additionally, it inhibits the proliferation of carcinoma cell lines by interfering with cellular signaling pathways and inducing apoptosis (programmed cell death). The exact molecular targets and pathways involved are still under investigation, but they likely include key enzymes and receptors involved in oxidative stress and cell proliferation .
Comparaison Avec Des Composés Similaires
Quercetin: Another flavonoid with similar antioxidant properties.
Kaempferol: Known for its anti-inflammatory and antioxidant activities.
Luteolin: Exhibits anti-cancer and anti-inflammatory properties.
Uniqueness: Isocalendin is unique due to its specific structure and the particular pathways it affects. While it shares some properties with other flavonoids, its ability to inhibit carcinoma cell proliferation and its specific antioxidant mechanisms set it apart.
Propriétés
Numéro CAS |
10481-90-0 |
|---|---|
Formule moléculaire |
C11H16O3 |
Poids moléculaire |
196.24 |
Nom IUPAC |
(6R,7aS)-6-hydroxy-4,4,7a-trimethyl-6,7-dihydro-5H-1-benzofuran-2-one |
InChI |
InChI=1S/C11H16O3/c1-10(2)5-7(12)6-11(3)8(10)4-9(13)14-11/h4,7,12H,5-6H2,1-3H3/t7-,11+/m1/s1 |
SMILES |
CC1(CC(CC2(C1=CC(=O)O2)C)O)C |
Synonymes |
(±)-Loliolide |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















